4-(4-Biphenylyl)butyric acid

説明

Chemical Nomenclature and IUPAC Classification

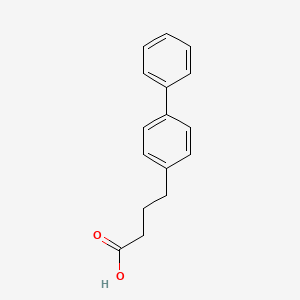

This compound carries the Chemical Abstracts Service registry number 6057-60-9 and possesses the molecular formula C₁₆H₁₆O₂ with a molecular weight of 240.3 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically designated as 4-([1,1'-biphenyl]-4-yl)butanoic acid, reflecting its structural composition of a four-carbon carboxylic acid chain attached to the para position of a biphenyl system. The compound exists under several synonymous designations including 4-biphenyl-4-yl-butyric acid, γ-(4-Biphenylyl)butyric acid, 4-Phenylbenzenebutanoic acid, and 4-(Biphenyl-4-yl)butanoic acid, demonstrating the varied approaches to describing its molecular architecture. The MDL number MFCD03427545 provides an additional unique identifier for database searches and chemical inventory management.

The structural nomenclature reflects the compound's dual aromatic nature, where the biphenyl system consists of two phenyl rings connected through a single carbon-carbon bond, with the butyric acid chain extending from the para position of one phenyl ring. This systematic naming approach ensures unambiguous identification within the vast landscape of organic chemical compounds. The compound's classification within chemical databases utilizes multiple organizational systems, including the Chemical Abstracts Service numbering system and various proprietary database identifiers that facilitate research and commercial applications.

Historical Development and Discovery

The historical development of this compound synthesis traces back to fundamental research in biphenyl chemistry and carboxylic acid derivatization techniques. Early synthetic approaches involved multi-step reactions utilizing aluminum chloride as a catalyst, with nitrobenzene serving as an oxidizing agent, followed by reduction using amalgamated zinc in aqueous hydrochloric acid and toluene. These pioneering synthetic methodologies established the foundational protocols for producing biphenyl-substituted carboxylic acids in laboratory settings. The development of more efficient synthetic routes emerged from patent literature, where researchers at various pharmaceutical companies explored novel approaches to biphenyl derivative synthesis for potential therapeutic applications.

A significant advancement in the synthetic methodology appeared in patent documentation describing the reaction of benzene with butyrolactone in the presence of aluminum chloride catalyst. This approach represented a more direct synthetic route, where powdered aluminum chloride was combined with benzene and stirred at elevated temperatures, followed by careful addition of butyrolactone while maintaining temperature control between 50 and 60 degrees Celsius. The reaction mixture underwent subsequent treatment with ice and sodium hydroxide solution, maintaining specific pH conditions to facilitate product isolation. These historical synthetic developments demonstrate the evolution of synthetic organic chemistry techniques and the progressive refinement of reaction conditions to optimize yield and purity.

The compound's discovery paralleled broader investigations into biphenyl derivatives for pharmaceutical applications, particularly in the development of anti-inflammatory agents. Research documented in the Journal of the American Chemical Society during the 1940s explored various synthetic approaches, including the use of Grignard reagents such as benzyl magnesium chloride, although these early methods achieved relatively modest yields of approximately 16.1 percent. The historical progression of synthetic methodologies reflects the iterative nature of chemical research, where successive improvements in reaction conditions, catalyst selection, and purification techniques led to more practical and scalable synthetic protocols.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its demonstration of important structure-activity relationships within biphenyl-containing molecules. The compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents, particularly those requiring biphenyl substitution patterns for biological activity. Research has demonstrated that modifications to the butyric acid chain length and the introduction of various functional groups can significantly alter the pharmacological properties of resulting compounds, making this molecule an important template for drug development efforts.

In medicinal chemistry applications, the compound has shown particular relevance in the development of analgesic agents, where biphenyl-substituted carboxylic acids demonstrate significant pharmacological activity. The structural relationship between this compound and its oxo-derivative fenbufen illustrates the importance of functional group modifications in optimizing therapeutic efficacy. Fenbufen, classified under the Anatomical Therapeutic Chemical code M01AE05 as a propionic acid derivative, represents a clinically significant non-steroidal anti-inflammatory drug that originated from research into biphenyl-substituted carboxylic acids.

The compound's physical properties contribute to its utility in synthetic applications, with a melting point of 119.5 degrees Celsius and a boiling point of approximately 343.02 degrees Celsius. These thermal characteristics, combined with a density of 1.0752 grams per cubic centimeter, provide important parameters for synthetic planning and purification procedures. The refractive index of 1.6290 offers additional optical characterization data useful for analytical identification and purity assessment.

The synthetic accessibility of this compound through various chemical pathways demonstrates its importance as a research tool for investigating structure-activity relationships in biphenyl-containing pharmaceuticals. Modern synthetic approaches have achieved significant improvements in yield and purity, with reported yields reaching 81.15 percent and purities exceeding 99.87 percent through optimized reaction conditions and purification protocols. These achievements represent substantial advances over historical synthetic methods and enable more extensive investigation of the compound's chemical and biological properties.

The compound's role in pharmaceutical research extends beyond its immediate applications to encompass broader investigations into the mechanisms of action of biphenyl-containing drugs. Understanding the structural requirements for biological activity within this chemical class has informed the design of new therapeutic agents and provided insights into the molecular interactions responsible for pharmacological effects. The systematic study of this compound and related compounds continues to contribute valuable information to the fields of medicinal chemistry and drug discovery, supporting ongoing efforts to develop improved therapeutic agents with enhanced efficacy and reduced adverse effects.

特性

IUPAC Name |

4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFAQQLHYUBFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456672 | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-60-9 | |

| Record name | [1,1′-Biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with butyric acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and butyric acid moieties.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

化学反応の分析

Reductive Functionalization

The carboxylic acid group undergoes reduction to form alcohols or aldehydes under specific conditions:

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility for biological studies:

| Esterification | Conditions | Product | Application |

|---|---|---|---|

| 4-BPBA + Methanol | Acid catalysis (H₂SO₄ or HCl) | Methyl 4-(4-biphenylyl)butanoate | LC-HRMS quantification |

Oxidation and Substitution

The biphenyl moiety participates in electrophilic aromatic substitution (EAS), while the carboxylic acid can be oxidized:

Industrial-Scale Modifications

Large-scale production employs optimized catalytic processes:

- Continuous Flow Reactors : Improve yield and purity via controlled reaction parameters .

- Purification Methods : Recrystallization (MeOH or benzene) and column chromatography ensure >95% purity .

Stability and Environmental Factors

科学的研究の応用

4-(4-Biphenylyl)butyric acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(4-Biphenylyl)butyric acid involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to interact with hydrophobic regions of proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 4-(4-Biphenylyl)butyric acid but differ in substituents or oxidation states, leading to distinct applications and biological activities:

4-(4-Biphenylyl)-4-oxobutyric Acid (Fenbufen)

- Molecular Formula : C₁₆H₁₄O₃

- CAS : 36330-85-5

- Key Features: Contains a ketone group at the 4-position of the butyric acid chain. Acts as a prodrug, metabolized in vivo to active γ-oxo derivatives with COX-2 inhibitory activity . Used clinically as a non-steroidal anti-inflammatory drug (NSAID) under trade names like Lederfen and Bufemid .

4-Phenylbutyric Acid

- Molecular Formula : C₁₀H₁₂O₂

- CAS : 1821-12-1

- Key Features: Lacks the biphenyl moiety, reducing its steric bulk compared to this compound. Primarily used as a laboratory chemical and in manufacturing . No significant irritancy data reported in safety sheets, suggesting milder toxicity .

4-(4-Aminophenyl)butyric Acid

- Molecular Formula: C₁₀H₁₃NO₂

- CAS : 15118-60-2

- Key Features: Substituted with an amino group on the phenyl ring. Inhibits monoamine oxidase (MAO), impacting neurotransmitter metabolism . Serves as an intermediate in pharmaceuticals and dyes .

2-(Biphenyl-4-yl)propionic Acid

- Molecular Formula : C₁₅H₁₄O₂

- CAS : 6341-72-6

- Key Features: Propionic acid backbone with biphenyl substitution.

Comparative Data Table

Research Findings and Mechanistic Insights

- Anti-inflammatory Activity: this compound derivatives, such as 4-(4-Biphenylyl)-1-butanol, exhibit antiphlogistic properties by modulating inflammatory pathways . Fenbufen’s efficacy arises from its conversion to biphenylacetic acid, a potent COX-2 inhibitor .

Structural Impact on Bioactivity :

Toxicity and Safety :

- This compound’s irritancy contrasts with fenbufen’s established clinical safety profile, highlighting the role of functional groups in toxicity .

生物活性

4-(4-Biphenylyl)butyric acid (BPBA) is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Target and Mode of Action

The primary target of BPBA is the Endoplasmic Reticulum (ER) . It functions as a chemical chaperone , facilitating the proper folding of proteins and alleviating ER stress. BPBA binds to exposed hydrophobic segments of unfolded proteins, assisting in their correct conformation and preventing aggregation, which is critical in conditions like neurodegenerative diseases.

Biochemical Pathways

BPBA's interaction with the ER impacts the ER stress pathway . By promoting protein folding, it reduces the accumulation of misfolded proteins, which can trigger inflammatory responses. This property suggests a role in mitigating conditions characterized by ER stress, such as Alzheimer's disease and certain cancers .

Pharmacokinetics

BPBA exhibits high gastrointestinal absorption and can cross the blood-brain barrier , making it effective for central nervous system applications. Its pharmacokinetic profile indicates that it can reach therapeutic concentrations in brain tissues, which is crucial for treating neurodegenerative disorders.

Anti-inflammatory Properties

Research has demonstrated that BPBA possesses significant anti-inflammatory effects. In animal models, it has been shown to reduce edema in response to inflammatory stimuli, such as carrageenan-induced paw edema in rats. This suggests potential use as an anti-inflammatory agent in clinical settings .

Neuroprotective Effects

In vitro studies indicate that BPBA can enhance protein synthesis in astrocytic models of Alzheimer's disease and reduce ER stress markers in melanoma cell lines. These findings support its potential as a neuroprotective agent, particularly in neurodegenerative diseases where protein misfolding is prevalent .

Case Studies

- Neurodegenerative Disease Models : In studies involving astrocytes derived from Alzheimer's patients, BPBA treatment resulted in improved protein synthesis and reduced levels of ER stress markers (ATF4 and ATF6), indicating its efficacy in restoring cellular function under stress conditions .

- Inflammation Models : BPBA was tested for its anti-exudative properties against kaolin-induced edema in rats, demonstrating significant reductions compared to control groups treated with standard anti-inflammatory drugs like phenylbutazone .

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 272.35 g/mol |

| Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier Penetration | Yes |

| Primary Biological Activities | Anti-inflammatory, neuroprotective |

Research Applications

BPBA's unique structural features make it valuable for various scientific applications:

- Chemistry : Utilized as a building block in organic synthesis.

- Biology : Investigated for its anti-inflammatory and anticancer properties.

- Medicine : Explored for drug development targeting specific molecular pathways.

- Industry : Employed in producing specialty chemicals with unique properties.

Q & A

Q. What are the key safety considerations when handling 4-(4-Biphenylyl)butyric acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust or aerosols (GHS H335) .

- Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids/oxidizers) .

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers synthesize this compound, and what are common yield optimization strategies?

Methodological Answer:

- Synthetic Routes : One method involves hydrazine hydrate and potassium hydroxide in diethylene glycol at 120°C, achieving ~98% yield via controlled reflux and pH monitoring .

- Optimization : Adjust reaction time and temperature to minimize side products. Purification via recrystallization (using ethanol/water mixtures) improves purity .

- Alternative Methods : Catalytic hydrogenation of nitro derivatives (e.g., 4-(4-Nitrophenyl)butyric acid) using palladium on carbon can also yield the compound .

Advanced Research Questions

Q. How can researchers design analogs of this compound for enhanced biological activity?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the biphenyl moiety to alter electronic properties and improve receptor binding .

- Functional Group Replacement : Replace the carboxylic acid with ester or amide groups to enhance membrane permeability, followed by in vitro screening for activity (e.g., anti-inflammatory or lipid-lowering effects) .

- SAR Analysis : Use computational tools (e.g., molecular docking) to predict interactions with target proteins (e.g., HDACs) and validate via IC50 assays .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Q. How can conflicting toxicological data for this compound be resolved in preclinical studies?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate acute cytotoxicity (IC50 values) .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4-Phenylbutyric acid) to infer toxicity thresholds .

- Metabolic Profiling : Use LC-MS to identify metabolites and assess bioactivation pathways that may contribute to toxicity .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Effects : The compound is stable at neutral pH but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for long-term storage .

- Temperature : Avoid heating above 50°C to prevent decarboxylation. For high-temperature experiments, use inert atmospheres (N₂/Ar) .

- Light Sensitivity : Store in amber vials to prevent photodegradation, especially in DMSO or methanol solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。